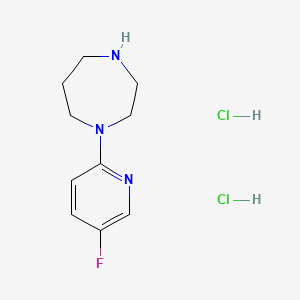

1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

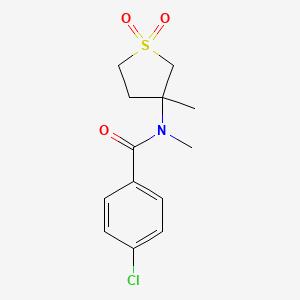

“1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride” is a chemical compound that contains a fluoropyridine moiety. Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluoropyridines can be challenging. One method involves the use of F2/N2 mixture, followed by subsequent treatment with Et3N . Another method involves the diazotization of 2-aminopyridines with sodium nitrite in anhydrous HF or HF-pyridine complex .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Structures :

- A study by Hand and Baker (1989) explored the synthesis of 2-Chloro- and 2-Amino-5-fluoropyridines, which are related to the chemical structure of interest (Hand & Baker, 1989).

- Wlodarczyk et al. (2007) described a microwave-assisted synthesis technique for 1,4-diazepin-5-ones and their reduction products, providing insights into efficient methods for producing diazepane derivatives (Wlodarczyk et al., 2007).

- The work of Dutta et al. (2012) involved the synthesis and crystal structure analysis of a novel heterocycle, which can offer insights into the structural aspects of related compounds (Dutta et al., 2012).

Pharmacological Applications :

- Ablordeppey et al. (2008) identified a butyrophenone analog, a diazepane derivative, as a potential atypical antipsychotic agent, highlighting the relevance of diazepane derivatives in pharmacology (Ablordeppey et al., 2008).

Advanced Applications in Chemistry and Materials Science :

- Research by Toullec et al. (2004) on catalytic fluorination/chlorination competition experiments provides insights into the relative fluorinating activity of various electrophilic NF reagents, which could be relevant for chemical modifications of diazepane compounds (Toullec et al., 2004).

- The study by Cox et al. (2010) on the discovery of a dual orexin receptor antagonist involving a diazepane core offers insights into the use of diazepane derivatives in the development of new treatments for insomnia (Cox et al., 2010).

Antimicrobial Applications :

- Casalone et al. (2020) investigated 1-benzyl-1,4-diazepane as an efflux pump inhibitor in Escherichia coli, suggesting potential applications in combating antibiotic resistance (Casalone et al., 2020).

Mécanisme D'action

Mode of Action

The exact mode of action of “1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride” is not clearly established. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are yet to be elucidated .

Biochemical Pathways

The compound’s effects on downstream pathways will depend on its specific targets, which are currently unknown .

Result of Action

These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s interactions with its targets .

Propriétés

IUPAC Name |

1-(5-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3.2ClH/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14;;/h2-3,8,12H,1,4-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRDLMYURVQVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B3007285.png)

![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3007288.png)

![N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007289.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B3007290.png)

![2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine](/img/structure/B3007295.png)

![Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B3007297.png)